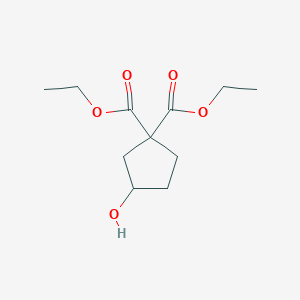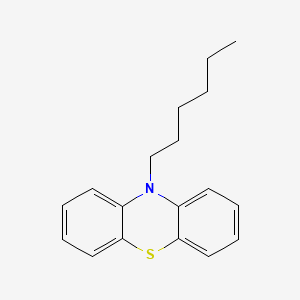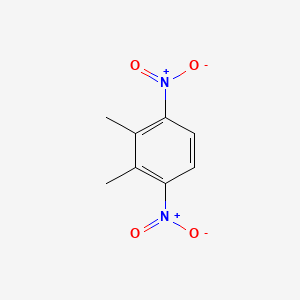
3-Bromo-2-methylpropanenitrile
Übersicht
Beschreibung
3-Bromo-2-methylpropanenitrile is an organic compound with the molecular formula C4H6BrN. It is a colorless liquid that is used in various chemical reactions and research applications. The compound features a bromine atom attached to a carbon atom, which is also bonded to a nitrile group (-CN) and a methyl group (-CH3).
Wirkmechanismus
Target of Action
It’s known that halogenoalkanes like this compound often undergo nucleophilic substitution reactions .
Mode of Action
3-Bromo-2-methylpropanenitrile, being a halogenoalkane, is likely to undergo nucleophilic substitution reactions. In such reactions, a nucleophile, an atom or molecule that donates an electron pair, substitutes a halogen atom in the halogenoalkane . For instance, when a similar compound, 2-bromo-2-methylpropane, is refluxed with an aqueous solution of sodium hydroxide, the nucleophilic hydroxide ion substitutes the bromine of the tertiary halogenoalkane .
Biochemical Pathways
The compound’s potential to participate in nucleophilic substitution reactions suggests it could influence a variety of biochemical processes, depending on the specific nucleophile involved .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and structure, would likely influence its pharmacokinetics .
Result of Action
The compound’s potential to participate in nucleophilic substitution reactions suggests it could have a variety of effects, depending on the specific context and conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is classified as flammable and acutely toxic, suggesting that it should be handled with care to ensure safety . Furthermore, its reactivity may be influenced by factors such as temperature, pH, and the presence of other chemical species .
Biochemische Analyse
Biochemical Properties
3-Bromo-2-methylpropanenitrile plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating nucleophilic substitution reactions. For instance, it can undergo free radical bromination and nucleophilic substitution, which are essential in organic synthesis . The compound’s interactions with biomolecules are primarily through its bromine and nitrile groups, which can form covalent bonds with nucleophiles.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s bromine group can interact with cellular proteins, potentially leading to modifications in protein function and signaling pathways . Additionally, its nitrile group can affect gene expression by interacting with transcription factors and other DNA-binding proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new covalent bonds with nucleophiles . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the nitrile group can influence gene expression by binding to transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have indicated that high doses of this compound can cause toxic effects, including cellular damage and alterations in metabolic pathways . It is essential to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other compounds. The compound’s bromine and nitrile groups play crucial roles in its metabolism, influencing the activity of enzymes involved in its degradation and conversion . These interactions can affect metabolic flux and the levels of metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its bromine and nitrile groups can affect its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound’s subcellular localization is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its bromine and nitrile groups can influence its activity and function within these subcellular locations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-2-methylpropanenitrile can be synthesized through the bromination of 2-methylpropanenitrile. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or cyanide ions (CN-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Sodium or potassium cyanide (NaCN or KCN) in ethanol can be used to replace the bromine atom with a nitrile group.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) can be used to promote elimination reactions.
Addition Reactions: Hydrogen cyanide (HCN) can be used for the addition to the nitrile group.
Major Products Formed
Substitution Reactions: Formation of 2-methylpropanenitrile.
Elimination Reactions: Formation of alkenes such as 2-methylpropene.
Addition Reactions: Formation of hydroxynitriles.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-methylpropanenitrile is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving the modification of biomolecules.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-methylpropane: Similar structure but lacks the nitrile group.
2-Hydroxy-2-methylpropanenitrile: Contains a hydroxyl group in addition to the nitrile group.
2-Methylpropanenitrile: Lacks the bromine atom.
Uniqueness
3-Bromo-2-methylpropanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis and research applications.
Eigenschaften
IUPAC Name |
3-bromo-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN/c1-4(2-5)3-6/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVAJFOYUNZGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598463 | |
| Record name | 3-Bromo-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53744-77-7 | |
| Record name | 3-Bromo-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)












